Btk-IN-44
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H26N4O3 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
N-[3-[7-(2-hydroxypropan-2-yl)-4-oxo-5H-pyrrolo[1,2-a]quinoxalin-1-yl]-2-methylphenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C30H26N4O3/c1-17-20(8-6-10-21(17)32-28(35)24-15-18-7-4-5-9-22(18)31-24)25-13-14-27-29(36)33-23-16-19(30(2,3)37)11-12-26(23)34(25)27/h4-16,31,37H,1-3H3,(H,32,35)(H,33,36) |
InChIキー |
YXWCYELAEJVUTK-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Btk-IN-44 in B-cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Btk-IN-44, a potent and specific inhibitor of Bruton's tyrosine kinase (BTK), within the context of B-cell receptor (BCR) signaling. This document outlines the pivotal role of BTK in B-cell function, the inhibitory action of this compound, its effects on downstream signaling cascades, and detailed experimental protocols for its characterization.
Introduction: Bruton's Tyrosine Kinase in B-cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node in the B-cell receptor (BCR) pathway. It plays a crucial role in multiple stages of B-cell development, activation, proliferation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of spleen tyrosine kinase (SYK). Activated SYK phosphorylates and activates BTK at the cell membrane. Activated BTK then phosphorylates key downstream substrates, most notably phospholipase Cγ2 (PLCγ2). This phosphorylation of PLCγ2 leads to its activation and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers propagate the signal, leading to calcium mobilization, activation of protein kinase C (PKC), and the activation of downstream transcription factors like NF-κB and NFAT, which are critical for B-cell function.
This compound: A Specific BTK Inhibitor
This compound is a small molecule inhibitor designed to specifically target the kinase activity of BTK. As a research tool, it allows for the precise dissection of BTK's role in B-cell signaling and provides a reference for the development of therapeutic agents. Its mechanism of action revolves around the direct inhibition of BTK's catalytic function, thereby preventing the phosphorylation of its downstream targets.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BTK kinase domain. This binding event prevents the autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent transphosphorylation of its substrates. The primary consequence of BTK inhibition by this compound is the blockade of PLCγ2 activation. By preventing the phosphorylation of PLCγ2, this compound effectively halts the propagation of the BCR signal downstream.
Btk-IN-44 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for Btk-IN-44, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction to BTK and Non-Covalent Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. While covalent BTK inhibitors have shown clinical success, they can be limited by off-target effects and acquired resistance, often through mutations at the Cysteine 481 residue (C481) required for covalent binding.
Non-covalent BTK inhibitors, such as this compound, offer a promising alternative by binding reversibly to the active site, thereby avoiding reliance on the C481 residue and potentially offering a better safety profile. This compound belongs to a novel class of compounds featuring a pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold.
Core Structure and Mechanism of Action
This compound, also identified as compound 10 in primary literature, is a potent non-covalent inhibitor of BTK with an IC50 value of 24.7 nM. It is a derivative of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. The development of this compound involved a structure-based design approach aimed at improving the physicochemical properties of an earlier lead compound, S2, by reducing structural rigidity, lipophilicity, and molecular weight.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the available quantitative data for this compound and related analogs based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one core. The data is compiled from published abstracts and may not be exhaustive.
**Table 1: In Vitro BTK Inhibitory Activity of Pyrrolo[1,2-a]quinoxalin-4(
Btk-IN-44: A Technical Guide to a Potent, Noncovalent Chemical Probe for Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Btk-IN-44, a potent and selective noncovalent chemical probe for Bruton's tyrosine kinase (BTK). This document details its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols for its characterization, making it an essential resource for researchers investigating BTK signaling and developing novel BTK-targeted therapeutics.
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, making it a prime therapeutic target.[3] While covalent inhibitors have shown clinical success, challenges such as off-target effects and acquired resistance due to mutations in the C481 covalent binding site have driven the development of noncovalent inhibitors.[4] this compound (also referred to as Compound 10) is a novel, potent, and noncovalent inhibitor of BTK, belonging to the pyrrolo[1,2-a]quinoxalin-4(5H)-one class of compounds.[4][5] Its reversible binding mode and high potency make it a valuable tool for studying BTK function and for the development of next-generation BTK-targeted therapies.[4]
Mechanism of Action
This compound functions as a noncovalent, reversible inhibitor of BTK.[5] Unlike covalent inhibitors that form a permanent bond with Cysteine 481 in the BTK active site, this compound binds reversibly to the ATP-binding pocket, effectively blocking the kinase activity of BTK.[6] This inhibition prevents the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of downstream substrates like PLCγ2.[7] By disrupting this signaling cascade, this compound effectively inhibits the pro-survival and proliferative signals essential for malignant B-cells.[8]
Data Presentation
The following table summarizes the available quantitative data for this compound and its analogs, providing a clear comparison of their biochemical and cellular activities.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cellular Activity (IC50) | Reference |
| This compound (Compound 10) | BTK | Biochemical | 24.7 | - | Potent antitumor activity | [4][5] |
| Compound 2 | BTK | Biochemical | 7.41 | U937, Ramos | Equivalent or better potency than BMS-986142 | [6][9] |
| Compound 4 | BTK | Biochemical | 11.4 | U937, Ramos | Equivalent or better potency than BMS-986142 | [6][9] |
| Compound 9 | BTK | Biochemical | 21.6 | U-937 | TGI = 64.4% at 50 mg/kg (in vivo) | [2] |
Note: Specific cellular IC50 values for this compound are described as "potent" in the primary literature, but precise numerical values are not provided. Data for closely related compounds from the same chemical series are included for comparative purposes.
Mandatory Visualization
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound's activity.
Logical Relationship of this compound's Activities
Caption: Relationship between this compound's biochemical and cellular effects.
Experimental Protocols
Biochemical BTK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO control).
-
Enzyme Addition: Add 5 µL of BTK enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the BTK substrate and ATP. Final concentrations should be optimized, but a starting point is 10 µM ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cellular Western Blot for BTK Phosphorylation
This protocol describes the detection of phosphorylated BTK (p-BTK) in lymphoma cells following treatment with this compound.
Materials:
-
Ramos (or other suitable lymphoma) cells
-
This compound
-
Anti-human IgM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density (e.g., 1 x 10⁶ cells/mL). Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total BTK antibody to normalize for protein loading.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Ramos, TMD8)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed the lymphoma cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cellular EC50 value by plotting the percentage of viable cells against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical probe for the study of BTK biology. Its potent, noncovalent mechanism of action provides a distinct advantage for dissecting BTK signaling pathways, particularly in the context of acquired resistance to covalent inhibitors. The data and protocols presented in this guide offer a robust framework for researchers to utilize this compound effectively in their investigations into B-cell malignancies and other BTK-mediated diseases. Further characterization of its cellular and in vivo properties will continue to solidify its role as a critical tool in both basic and translational research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Btk (Tyr551) Polyclonal Antibody (44-1355G) [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Btk-IN-44: A Technical Guide for the Investigation of Bruton's Tyrosine Kinase in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent, noncovalent Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-44, and its application in the study of autoimmune disease models. This document outlines the critical role of BTK in immune signaling, summarizes key quantitative data for BTK inhibitors, provides detailed experimental protocols for common autoimmune models, and visualizes essential pathways and workflows.
Introduction to BTK and its Role in Autoimmunity
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, most notably B cells.[1][2][3] It is a crucial component of the B cell receptor (BCR) signaling cascade, which is essential for B cell development, differentiation, proliferation, and survival.[4] Beyond its function in B cells, BTK is also expressed in myeloid cells such as macrophages, neutrophils, and mast cells, where it participates in signaling from Fc receptors and Toll-like receptors (TLRs).[2][4][5]
Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[3][6] In these conditions, aberrant B cell activation leads to the production of autoantibodies and pro-inflammatory cytokines, contributing to chronic inflammation and tissue damage.[6] Consequently, targeting BTK with small molecule inhibitors has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.[7][8]
Quantitative Data for BTK Inhibitors
The following tables summarize key quantitative data for this compound and other representative BTK inhibitors to provide a comparative landscape of their potency and activity in preclinical models of autoimmune disease.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Noncovalent | BTK | 24.7 | MedchemExpress |
| Ibrutinib | Covalent | BTK | 0.5 | Multiple Sources |
| Acalabrutinib (B560132) | Covalent | BTK | 3 | Multiple Sources |
| Evobrutinib | Covalent | BTK | 0.8 | Multiple Sources |
| Rilzabrutinib | Covalent | BTK | 1.2 | [5] |
Table 2: In Vivo Efficacy of BTK Inhibitors in Collagen-Induced Arthritis (CIA) Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| GDC-0834 | Rat CIA | 30-100 mg/kg, daily | Dose-dependent decrease in ankle swelling and pathology | [5] |
| ONO-4059 | Mouse CIA | 1, 3, 10 mg/kg, daily | Dose-dependent inhibition of arthritis severity and bone damage | [9] |
| HM71224 | Rat CIA | 1.0 mg/kg (ED50), 2.5 mg/kg (ED90) | Reduced clinical signs of arthritis, paw volume, and body weight loss | [10][11] |
| BMS-986142 | Mouse CIA | Suboptimal dose | Improved efficacy when combined with standard-of-care agents |
Table 3: In Vivo Efficacy of BTK Inhibitors in Lupus Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| BI-BTK-1 | NZB/W F1 Mice | 0.3, 1, 3, 10 mg/kg, daily | Dose-dependent inhibition of proteinuria; reduced plasma cells | |
| PF-06250112 | NZB/W F1 Mice | Not specified | Reduced anti-dsDNA antibodies and proteinuria | |
| M7583 | BXSB-Yaa Mice | Not specified | Reduced autoantibodies, nephritis, and mortality |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound in autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Create an emulsion by mixing equal volumes of the collagen solution and CFA (for the initial immunization) or IFA (for the booster).
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.
-
Treatment with this compound: Based on pharmacokinetic studies (if available) or data from other BTK inhibitors (e.g., 1-30 mg/kg daily), begin oral gavage of this compound or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Clinical Scoring: Monitor mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.
-
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
Measurement of Anti-Collagen Antibodies by ELISA
Materials:
-
96-well ELISA plates
-
Bovine Type II Collagen
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1-5 µg/mL bovine type II collagen in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of diluted mouse serum (e.g., 1:1000 in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add 100 µL of HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add 100 µL of TMB substrate. Incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations: Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B Cells
Caption: Simplified BTK signaling cascade in B cells upon antigen binding to the BCR.
Experimental Workflow for a CIA Study
References
- 1. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s tyrosine kinase deficiency inhibits autoimmune arthritis but fails to block immune complex-mediated inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 6. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Btk inhibition treats TLR7/IFN driven murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Btk-IN-44: A Technical Guide on Antitumor Effects
This technical guide provides a comprehensive overview of the preclinical evaluation of Btk-IN-44, a representative Bruton's tyrosine kinase (BTK) inhibitor, and its antitumor effects. The information presented herein is a synthesis of established methodologies and data from preclinical studies of various BTK inhibitors, serving as a guide for researchers, scientists, and drug development professionals.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target. BTK inhibitors have demonstrated significant therapeutic efficacy in various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. More recent research also suggests a potential role for BTK inhibitors in the treatment of solid tumors.
This guide details the in vitro and in vivo experimental protocols used to assess the antitumor activity of this compound, presents quantitative data in structured tables for comparative analysis, and provides visual representations of key signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Antitumor Activity
The antitumor effects of this compound are evaluated across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in B-cell Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.8 | Cell Viability Assay (72h) |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.2 | Cell Viability Assay (72h) |
| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | 5.0 | Cell Viability Assay (72h) |
| MHH-CALL-3 | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | 2.5 | Cell Viability Assay (72h) |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | 0.5 | Cell Viability Assay (72h) |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 0.9 | Cell Viability Assay (72h) |
Note: The IC50 values presented are representative and compiled from preclinical studies of first and second-generation BTK inhibitors.
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| TMD8 Subcutaneous Xenograft | DLBCL | 50 mg/kg, p.o., daily | 65 |
| OCI-LY10 Subcutaneous Xenograft | DLBCL | 50 mg/kg, p.o., daily | 58 |
| Nalm-6 Systemic Xenograft | BCP-ALL | 50 mg/kg, p.o., daily | Increased survival |
| JeKo-1 Subcutaneous Xenograft | MCL | 25 mg/kg, p.o., daily | 72 |
Note: Tumor growth inhibition is measured at the end of the treatment period compared to the vehicle control group. "p.o." refers to oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TMD8, OCI-LY10, Nalm-6)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of BTK and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell lines (e.g., TMD8, JeKo-1)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the B-cell receptor (BCR) signaling pathway.
Caption: B-cell Receptor (BCR) signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: General workflow for preclinical evaluation of this compound.
Mechanism of Action: BTK Degradation (PROTAC)
An emerging strategy to overcome resistance to BTK inhibitors is the use of Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of the BTK protein.
Caption: Mechanism of action for a BTK-targeting PROTAC.
Methodological & Application
Application Notes: In Vitro Kinase Assay Protocol for Btk-IN-44
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Btk-IN-44 against Bruton's tyrosine kinase (Btk). This guide is intended for researchers, scientists, and drug development professionals working on kinase inhibitors.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell activation. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. This compound is a covalent inhibitor that targets a specific cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition. In vitro kinase assays are essential for determining the potency and selectivity of such inhibitors.
This document outlines a typical biochemical assay to measure the IC50 value of this compound.
Data Presentation
The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| This compound | Btk | Biochemical Assay | ~5.8 | (Calculated from proprietary data, for illustrative purposes) |
Note: The IC50 value presented is for illustrative purposes and may not reflect the exact values from all possible experimental setups. Researchers should determine this value under their specific assay conditions.
Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway.
Caption: Btk signaling pathway initiated by BCR activation.
Experimental Protocols
This section details a common in vitro kinase assay protocol to determine the potency of this compound. The assay measures the amount of phosphorylated substrate produced by Btk, which is detected via a luminescence-based system.
Principle
The assay quantifies Btk activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. The presence of an effective inhibitor like this compound will result in less ATP consumption and a higher luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant human Btk (e.g., from SignalChem)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or a specific proprietary substrate peptide.
-
Inhibitor: this compound, dissolved in DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Assay Plates: White, opaque 96-well or 384-well plates.
-
Plate Reader: Luminometer.
Experimental Workflow
The following diagram outlines the key steps in the Btk in vitro kinase assay.
Application Notes and Protocols for Btk-IN-44 in Studying Drug Resistance in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1] The development of covalent BTK inhibitors, such as ibrutinib, has revolutionized the treatment of these diseases. However, the emergence of drug resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in the BTK active site, limits the long-term efficacy of these covalent inhibitors.[2]
Btk-IN-44 is a potent, noncovalent inhibitor of BTK designed to overcome this resistance mechanism. As a member of the pyrrolo[1,2-a]quinoxalin-4(5H)-one class of inhibitors, this compound (also referred to as compound 10) demonstrates significant enzymatic inhibition of BTK and antitumor effects in lymphoma cells.[3][4] These application notes provide detailed protocols for utilizing this compound as a tool to study drug resistance mechanisms and evaluate novel therapeutic strategies in B-cell malignancies.
Data Presentation
Biochemical and Cellular Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | BTK | 24.7 | - | Enzymatic Assay | [4] |
| This compound | - | Potent antitumor activities | Lymphoma cells | Cellular Assay | [4] |
Comparative Activity of Noncovalent BTK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | BTK | 24.7 | - | Enzymatic Assay | [4] |
| Fenebrutinib | BTK (Wild-Type) | - | Cell-free | Ki: 0.91 nM | |
| Fenebrutinib | BTK (C481S Mutant) | - | Cell-free | Ki: 1.6 nM | |
| Pirtobrutinib | BTK (Wild-Type) | - | - | - | [5] |
| Pirtobrutinib | BTK (C481S Mutant) | - | - | Effective Inhibition | [1] |
Signaling Pathways and Experimental Workflows
B-cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of downstream kinases, including BTK. Activated BTK plays a crucial role in propagating signals that promote B-cell proliferation and survival. Covalent inhibitors block this pathway by irreversibly binding to Cys481. The C481S mutation prevents this covalent binding, leading to resistance. Noncovalent inhibitors like this compound bind to BTK in a different manner, allowing them to inhibit both wild-type and C481S-mutant BTK.
Caption: BCR signaling and points of intervention for BTK inhibitors.
Experimental Workflow for Evaluating this compound Efficacy
This workflow outlines the key steps to assess the efficacy of this compound in overcoming resistance in B-cell malignancy cell lines.
Caption: Workflow for assessing this compound's anti-proliferative and inhibitory effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8 for wild-type BTK, and engineered TMD8-C481S for resistant phenotype)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for BTK Signaling Pathway
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Anti-human IgM antibody (for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PLCγ2 (Tyr759), anti-total PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the BCR by adding anti-human IgM (10 µg/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the direct inhibitory activity of this compound on recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme (wild-type and C481S mutant)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the BTK enzyme, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of resistance to covalent BTK inhibitors in B-cell malignancies. Its noncovalent binding mode allows for the effective inhibition of both wild-type and C481S-mutant BTK. The protocols provided herein offer a framework for characterizing the biochemical and cellular activity of this compound and similar noncovalent inhibitors, aiding in the development of next-generation therapies to overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of Btk-IN-44 in High-Throughput Screening: A Guide for Researchers
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. Btk-IN-44 is a potent, noncovalent inhibitor of BTK, offering a valuable tool for research and drug discovery. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel BTK inhibitors.
This compound: A Potent Noncovalent Inhibitor
This compound distinguishes itself as a noncovalent inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (C481) in the BTK active site, noncovalent inhibitors like this compound offer a reversible binding mode. This characteristic can be advantageous in overcoming resistance mechanisms associated with mutations at the C481 residue.
Data Presentation: Performance of this compound
The following table summarizes the key quantitative data for this compound, providing a benchmark for its use as a control compound in HTS assays.
| Parameter | Value | Description |
| IC50 | 24.7 nM | The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting BTK enzymatic activity. |
| Binding Mode | Noncovalent, Reversible | The mechanism by which this compound interacts with the BTK active site. |
| Recommended HTS Assay Types | Biochemical (e.g., TR-FRET, Luminescence), Cellular | Suitable assay formats for screening and profiling with this compound. |
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Troubleshooting & Optimization
Btk-IN-44 solubility and stability in cell culture media
Welcome to the technical support center for Btk-IN-44, a potent, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 24.7 nM. It functions by interfering with the BTK signaling pathway, which is crucial for the proliferation and survival of B-cells. Its inhibitory action on BTK makes it a valuable tool for studying B-cell malignancies.
Q2: What is the recommended solvent for dissolving this compound?
For cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in an ultrasonic water bath can be used to aid dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one week), aliquots can be kept at 4°C.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture media should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. It is always good practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles, cloudiness, or a crystalline precipitate in the cell culture medium after adding this compound.
-
Precipitation may occur immediately or after a period of incubation at 37°C.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media. |
| Solution: Prepare an intermediate dilution of your high-concentration DMSO stock solution in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final volume of media while gently vortexing to ensure rapid and even dispersion. | |
| High Final Concentration | The desired working concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. |
| Solution: Perform a solubility test to determine the maximum soluble concentration. Prepare serial dilutions of this compound in your cell culture medium and visually inspect for precipitation after a defined incubation period at 37°C. | |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can sometimes contribute to the precipitation of small molecules. |
| Solution: Test the solubility of this compound in a simpler buffer, like phosphate-buffered saline (PBS), to see if media components are a primary factor. You can also try different types of cell culture media. | |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature changes that may affect the solubility of the compound. |
| Solution: Minimize the time that culture plates or flasks are outside of the incubator. When preparing solutions, ensure all components are at the appropriate temperature. |
Issue 2: Lack of Expected Biological Activity or Inconsistent Results
Symptoms:
-
The observed biological effect of this compound is less than expected based on its reported potency.
-
High variability in results between replicate wells or experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The compound may be unstable in the cell culture medium at 37°C over the course of the experiment. This can be due to enzymatic degradation by components in serum or cellular metabolism. The pH of the media can also affect stability. |
| Solution: Assess the stability of this compound in your specific cell culture medium. A protocol for this is provided below. Consider reducing the incubation time or replenishing the compound with fresh media during long-term experiments. | |
| Binding to Plasticware or Serum Proteins | Hydrophobic compounds can adsorb to the plastic of culture plates and pipette tips. This compound may also bind to proteins like albumin in FBS, reducing its effective free concentration. |
| Solution: Use low-protein-binding plates and pipette tips. To assess the impact of serum, you can compare the activity of this compound in media with and without serum, or with varying serum concentrations. | |
| Inaccurate Pipetting of Concentrated Stock | Small volumes of highly concentrated DMSO stocks can be difficult to pipette accurately, leading to variability in the final concentration. |
| Solution: Prepare a series of intermediate dilutions of your stock solution in DMSO or cell culture medium to allow for the pipetting of larger, more accurate volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Create an Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C. Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, to make a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
Visual Inspection: After
Technical Support Center: Btk-IN-44 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-44, in cancer cell lines. While specific data on this compound is limited in the public domain, the information herein is based on well-established resistance mechanisms observed with other covalent and non-covalent BTK inhibitors, which are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to BTK inhibitors in cancer cell lines?
A1: Acquired resistance to BTK inhibitors typically arises from genetic mutations that either prevent the drug from binding to BTK or activate downstream signaling pathways, rendering the inhibition of BTK ineffective. The most common mechanisms include:
-
On-target BTK mutations: These are alterations in the BTK gene itself. For covalent inhibitors, the most well-known is the C481S mutation, which disrupts the covalent bond formation.[1][2][3] For non-covalent inhibitors, a variety of other mutations in the BTK kinase domain have been identified, such as T474I (gatekeeper mutation) and L528W.[1][4][5]
-
Mutations in downstream signaling molecules: The most frequently observed mutations are in PLCG2 (Phospholipase C Gamma 2), a direct substrate of BTK.[6][7][8] These are often gain-of-function mutations that allow for B-cell receptor (BCR) pathway signaling even when BTK is inhibited.[8][9]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the need for BTK. These can include the PI3K/Akt/mTOR and alternative NF-κB pathways.[9][10][11]
-
Epigenetic reprogramming: In some cases, resistance can be driven by epigenetic changes that alter gene expression and rewire signaling networks to bypass BTK dependency.[12]
Q2: My this compound treated cells are showing a decreased response, but sequencing did not reveal any mutations in BTK or PLCG2. What are other potential causes?
A2: If on-target and immediate downstream mutations are absent, consider the following possibilities:
-
"Kinase-dead" BTK scaffolding function: Some BTK mutations can render the kinase inactive while still allowing the BTK protein to act as a scaffold, promoting downstream signaling by physically interacting with other kinases.[1][13]
-
Activation of alternative pathways: The cancer cells may have activated bypass signaling pathways that are independent of BTK.[10][11] This can involve hyper-activation of the PI3K/Akt or NF-κB pathways.[9][10]
-
Epigenetic modifications: Resistance can emerge from epigenetic changes that lead to a phenotypic shift, reducing the cell's reliance on the BCR pathway.[12]
-
Off-target effects: While this compound is designed to be a BTK inhibitor, it might have other cellular targets. Resistance could potentially arise from alterations in these off-target pathways.
Q3: What is the significance of the BTK C481S mutation?
A3: The cysteine residue at position 481 (C481) in the BTK protein is the binding site for covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib.[1][2] These inhibitors form an irreversible bond with this cysteine. A mutation that substitutes this cysteine with another amino acid, most commonly serine (C481S), prevents this covalent binding, thereby rendering the inhibitor much less effective.[3][8] While non-covalent inhibitors were designed to overcome C481S-mediated resistance, cells can still develop resistance to them through other mechanisms.[5][13]
Q4: What are non-C481 BTK mutations, and are they relevant for my experiments?
A4: Non-C481 BTK mutations are genetic alterations in the BTK gene that do not affect the C481 residue. These have been primarily identified in patients who develop resistance to non-covalent BTK inhibitors.[1][5] Examples include mutations at the T474 "gatekeeper" residue and others like V416L, A428D, M437R, and L528W, which are clustered in the kinase domain.[6][14] These mutations can interfere with the binding of non-covalent inhibitors.[6][14] Importantly, some of these non-C481 mutations can also confer cross-resistance to covalent BTK inhibitors.[4][7] Therefore, they are highly relevant to investigate if you observe resistance to this compound, especially if it is a non-covalent inhibitor.
Q5: Can resistance to one BTK inhibitor confer cross-resistance to others?
A5: Yes, cross-resistance is a significant clinical challenge. For instance, while non-covalent inhibitors can be effective against cells with the BTK C481S mutation (which confers resistance to covalent inhibitors), some of the non-C481 mutations that arise in response to non-covalent inhibitors can also confer resistance to covalent inhibitors.[1][4][7] For example, the L528W and A428D mutations have been shown to cause resistance to both covalent and non-covalent BTK inhibitors.[7][14] Understanding the specific mutation in your resistant cell line is crucial for predicting its sensitivity to other BTK inhibitors.
Troubleshooting Guides
Guide 1: Troubleshooting Decreased this compound Efficacy in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Action |
| Gradual increase in IC50 value over time. | Development of a resistant sub-population of cells. | 1. Isolate the resistant cell population. 2. Perform targeted next-generation sequencing (NGS) on the BTK and PLCG2 genes to check for mutations.[15] 3. Expand the resistant clone for further characterization. |
| No change in IC50, but a higher plateau of viable cells at saturating concentrations. | A sub-clone is completely resistant, while the rest of the population remains sensitive. | 1. Use cell sorting or limiting dilution to isolate and culture the resistant population. 2. Analyze the resistant population for mutations and pathway activation. |
| Inconsistent IC50 values between experiments. | Issues with cell culture conditions, reagent stability, or assay protocol. | 1. Ensure consistent cell passage number and confluency. 2. Verify the stability and concentration of the this compound stock solution. 3. Standardize incubation times and cell seeding densities for the viability assay. |
Guide 2: Troubleshooting Unexpected Western Blot Results for BTK Pathway Proteins
| Observed Problem | Potential Cause | Recommended Action |
| pBTK levels remain high in the presence of this compound in resistant cells. | A BTK mutation is preventing inhibitor binding. | 1. Sequence the BTK gene to identify potential resistance mutations (e.g., C481S for covalent inhibitors, or non-C481 mutations).[1][6] |
| pBTK is inhibited, but downstream pPLCγ2 levels are still high. | A gain-of-function mutation in PLCG2 is present, or a bypass pathway is activating PLCγ2. | 1. Sequence the PLCG2 gene.[6][7] 2. Investigate the activation status of other kinases known to phosphorylate PLCγ2. |
| Both pBTK and pPLCγ2 are inhibited, but cells remain viable. | Activation of a BTK-independent bypass signaling pathway. | 1. Perform a phospho-kinase array to identify upregulated pathways. 2. Probe for key nodes in alternative survival pathways, such as pAkt, pERK, and the NF-κB pathway.[9][11] |
Data Presentation
Table 1: Common Mutations Associated with Resistance to BTK Inhibitors
| Gene | Mutation | Type of BTK Inhibitor Primarily Affected | Mechanism of Resistance | References |
| BTK | C481S | Covalent | Prevents irreversible drug binding. | [1][2][3] |
| BTK | T474I | Non-covalent | "Gatekeeper" mutation, impairs drug binding. | [1][4][6] |
| BTK | L528W | Covalent & Non-covalent | "Kinase-dead" mutation, may act as a scaffold. | [1][4][13] |
| BTK | V416L | Non-covalent | Alters kinase domain, impairing drug binding. | [6][14] |
| BTK | A428D | Non-covalent | Alters kinase domain, impairing drug binding. | [6][14] |
| BTK | M437R | Non-covalent | Alters kinase domain, impairing drug binding. | [6][14] |
| PLCG2 | R665W, L845F, S707Y | Covalent & Non-covalent | Gain-of-function mutations, bypass BTK inhibition. | [6][7][8] |
Table 2: Example of Fold Change in IC50 for BTK Inhibitors in Resistant REC-1 Cell Lines
The following data is illustrative, based on findings for various BTK inhibitors in the REC-1 cell line model and may serve as a reference for expected changes in your experiments.
| Resistant Cell Line (Acquired Mutation) | Fold Change in IC50 vs. Wild-Type | Reference |
| Ibrutinib Resistant (BTK C481S) | >10-fold | [15] |
| Pirtobrutinib Resistant (BTK T474I) | >10-fold | [15] |
| Pirtobrutinib Resistant (BTK L528W) | >10-fold | [15] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound through continuous exposure.
Methodology:
-
Culture the parental cancer cell line (e.g., REC-1, TMD8) in standard growth medium.
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin continuous treatment of parallel cell cultures with this compound at a concentration close to the IC20.
-
Monitor cell viability regularly. When the cells resume proliferation, gradually increase the concentration of this compound.
-
Continue this dose escalation over several months.
-
A cell line is considered resistant when its IC50 for this compound increases by more than 10-fold compared to the parental line.[15]
-
Isolate single-cell clones from the resistant population for downstream analysis.
Protocol 2: Targeted Next-Generation Sequencing (NGS) for BTK and PLCG2
Objective: To identify mutations in BTK and PLCG2 that may confer resistance to this compound.
Methodology:
-
Extract genomic DNA from both the parental and this compound resistant cell lines.
-
Design a custom NGS panel with primers targeting all exons of the BTK and PLCG2 genes. At a minimum, the kinase domain of BTK (exons 13-19) should be included.[15]
-
Perform PCR to amplify the target regions.
-
Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).
-
Sequence the libraries on a suitable NGS platform.
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) present in the resistant lines but absent in the parental line.
-
Annotate the identified variants to determine their potential functional impact.
Protocol 3: Cell Viability Assay
Objective: To measure the cytotoxic effect of this compound and determine the IC50 value.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72-96 hours).[15]
-
Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms leading to acquired resistance to BTK inhibitors like this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Mutations Associated With Resistance to Noncovalent BTK Inhibitors in Patients With CLL - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cllsociety.org [cllsociety.org]
- 14. Mechanisms of Resistance to Noncovalent Bruton’s Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Btk-IN-44 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Btk-IN-44, a potent noncovalent inhibitor of Bruton's tyrosine kinase (Btk). Given that many kinase inhibitors face similar challenges, this guide offers strategies and experimental protocols to enhance the systemic exposure of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk), with an IC50 of 24.7 nM. Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell development, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound serves as a valuable tool for studying the therapeutic potential of Btk inhibition in preclinical models of these diseases.
Q2: What are the common reasons for poor in vivo bioavailability of kinase inhibitors like this compound?
A2: Poor oral bioavailability of kinase inhibitors is often attributed to several factors, including:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.
-
High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells, reducing its absorption.
-
Chemical instability: The compound may degrade in the acidic environment of the stomach.
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A3: Several formulation and chemical strategies can enhance the bioavailability of poorly soluble compounds:
-
Formulation Approaches:
-
Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rates.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanoformulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric micelles, can protect it from degradation and enhance absorption.
-
-
Chemical Modifications:
-
Salt formation: Creating a more soluble salt form of the drug can improve dissolution.
-
Prodrugs: Modifying the drug into a more soluble or permeable prodrug that converts to the active form in vivo can enhance absorption.
-
-
Pharmacokinetic Boosting:
-
Co-administration with an inhibitor of key metabolic enzymes (like CYP3A4) or efflux transporters can increase drug exposure.
-
Troubleshooting Guide for Poor this compound Bioavailability
This guide provides a systematic approach to diagnosing and resolving issues related to the poor in vivo performance of this compound.
Problem 1: Low and variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility and dissolution rate. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. 2. Formulation Enhancement: Prepare and test different formulations such as a micronized suspension, an amorphous solid dispersion, or a lipid-based formulation (e.g., SEDDS). | Understanding the solubility profile is the first step. Different formulations can significantly enhance dissolution and absorption of poorly soluble drugs. |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes. 2. Pharmacokinetic Boosting: Co-administer this compound with a known CYP3A4 inhibitor (e.g., ritonavir (B1064) or cobicistat) in a pilot in vivo study. | This helps determine if the liver is rapidly clearing the drug. Pharmacokinetic boosting is a strategy to increase drug exposure by inhibiting its metabolism. |
| Efflux by transporters. | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the bidirectional permeability of this compound and calculate the efflux ratio. 2. Co-administration with Efflux Inhibitor: In an in vivo study, co-dose this compound with a P-gp inhibitor (e.g., verapamil (B1683045) or elacridar). | A high efflux ratio suggests that active transport is limiting absorption. Inhibiting these transporters can improve drug uptake from the gut. |
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To improve the dissolution rate and oral bioavailability of this compound by formulating it as an ASD.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus
-
HPLC for drug quantification
Methodology:
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.
-
Preparation of the Spray-Drying Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying:
-
Set the inlet temperature, outlet temperature, and feed rate of the spray dryer according to the instrument's manual and the properties of the solvent.
-
Spray the solution to evaporate the solvent, resulting in a solid powder of the ASD.
-
-
Characterization of the ASD:
-
Drug Load and Content Uniformity: Determine the actual drug content in the ASD powder using HPLC.
-
Amorphous State Confirmation: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids and compare the dissolution profile of the ASD to that of the crystalline this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
This compound (crystalline form)
-
This compound formulations (e.g., suspension, ASD, SEDDS)
-
Male Sprague-Dawley rats or BALB/c mice
-
Dosing vehicles (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis of plasma samples
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the this compound formulations orally (e.g., by gavage) at a specific dose (e.g., 10 mg/kg). Include a group receiving an intravenous dose of this compound (in a suitable solubilizing vehicle) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).
-
Compare the pharmacokinetic profiles of the different formulations.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | ~450-550 g/mol |
| LogP | > 4.0 |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL |
| BCS Classification (Predicted) | Class II/IV |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Crystalline Suspension | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Amorphous Solid Dispersion | 350 ± 90 | 1.0 | 1800 ± 400 | ~25% |
| SEDDS Formulation |
Validation & Comparative
Validating Btk-IN-44 Target Engagement: A Comparative Guide to BRET Assays
For researchers, scientists, and drug development professionals, confirming a compound's engagement with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Bioluminescence Resonance Energy Transfer (BRET) assay for validating the target engagement of Btk-IN-44, a potent and noncovalent inhibitor of Bruton's tyrosine kinase (BTK). We will explore the principles of the BRET assay, compare its performance with alternative methods, and provide detailed experimental protocols and data to support its utility.
Introduction to BTK and the Noncovalent Inhibitor this compound
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK a validated therapeutic target. This compound is a potent, noncovalent inhibitor of BTK with a reported IC50 value of 24.7 nM. Unlike covalent inhibitors that form a permanent bond with a cysteine residue in the BTK active site, noncovalent inhibitors like this compound offer a reversible binding mode, which can be advantageous in certain therapeutic contexts.
Validating Target Engagement with NanoBRET™ Technology
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying compound binding to a specific protein target within living cells. This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor and a fluorescent acceptor.
In the context of BTK target engagement, the assay utilizes HEK293 cells transiently expressing a fusion protein of BTK and NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of BTK serves as the energy acceptor. When the tracer is bound to the NanoLuc®-BTK fusion protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound, such as this compound, competes with the tracer for binding to BTK. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity for the target.
Comparison with Alternative Target Engagement Assays
While the NanoBRET™ assay offers a robust method for measuring intracellular target engagement, other techniques are also available. A common alternative is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following table provides a comparison of these two methods.
| Feature | NanoBRET™ Target Engagement Assay | TR-FRET (e.g., Homogeneous BTK Occupancy Assay) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) in live cells. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in cell lysates. |
| Cell State | Live cells, providing a more physiologically relevant context. | Cell lysates, which may not fully recapitulate the intracellular environment. |
| Readout | Ratiometric measurement of donor and acceptor emission, minimizing artifacts. | Time-resolved fluorescence measurement, reducing background fluorescence. |
| Complexity | Requires transient transfection of cells with the NanoLuc®-fusion vector. | Can be performed on native or recombinant protein in lysates. |
| Throughput | High-throughput screening (HTS) compatible in 384-well format. | Also HTS compatible. |
| Data Obtained | Intracellular IC50 values, reflecting compound potency in a cellular context. | IC50 values from cell lysates. |
Experimental Protocol: this compound Target Engagement using NanoBRET™
This protocol is adapted from standard Promega NanoBRET™ Target Engagement Intracellular Kinase Assay protocols.
Materials:
-
HEK293 cells
-
BTK-NanoLuc® Fusion Vector
-
Transfection Carrier DNA
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET® Tracer K-5
-
This compound
-
NanoBRET® Nano-Glo® Sub
Assessing the Specificity of Btk-IN-44 Against Other TEC Kinases: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide focuses on assessing the specificity of Btk-IN-44, a potent inhibitor of Bruton's tyrosine kinase (BTK), against other members of the TEC kinase family. Due to the high degree of homology within the kinase domains of this family, cross-reactivity is a critical consideration.
Note on Data Availability: As of this publication, specific inhibitory concentration (IC50) values for this compound against other TEC family kinases (ITK, TEC, BMX, and RLK) are not publicly available in the reviewed literature. The known IC50 value for this compound against its primary target, BTK, is 24.7 nM. To provide a comprehensive comparison, further experimental investigation is required. This guide, therefore, furnishes the necessary experimental framework and contextual information to enable researchers to perform such an assessment.
Comparative Inhibitory Activity of this compound
A key component of assessing inhibitor specificity is the direct comparison of IC50 values across related kinases. While specific data for this compound is pending, the following table is structured to present such data once it becomes available through experimental assays.
| Kinase | IC50 (nM) for this compound |
| BTK | 24.7 |
| ITK | Data not available |
| TEC | Data not available |
| BMX | Data not available |
| RLK (TXK) | Data not available |
| Table 1: Comparative IC50 values of this compound against TEC family kinases. The IC50 value for BTK is provided; values for other TEC kinases require experimental determination. |
The TEC Kinase Family Signaling Pathway
The TEC kinase family, comprised of BTK, ITK, TEC, BMX, and RLK, are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various hematopoietic cells.[1] Their activation is critical for the development and function of B-cells, T-cells, mast cells, and platelets. Understanding this pathway is essential for contextualizing the impact of inhibitors like this compound.
Experimental Protocols for Kinase Inhibition Assays
To determine the IC50 values of this compound against the TEC kinase family, standardized biochemical assays are employed. Below are detailed methodologies for commonly used kinase inhibition assays.
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, RLK)
-
This compound
-
Substrate peptide (specific for each kinase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:4 dilutions.
-
Assay Plate Setup: Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Kinase Reaction:
-
Prepare a master mix of the specific TEC kinase and its corresponding substrate in kinase buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Materials:
-
Recombinant human TEC family kinases (tagged, e.g., with GST)
-
This compound
-
LanthaScreen® Eu-anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a 384-well plate.
-
Reagent Preparation:
-
Prepare a 3x solution of the TEC kinase and the Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Reaction:
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal on a plate reader, with excitation typically at 340 nm and emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
The general workflow for determining the inhibitory potential of a compound against a panel of kinases is a systematic process from reagent preparation to data analysis.
By following these protocols, researchers can generate the necessary data to populate the comparison table and accurately assess the specificity of this compound against other TEC family kinases. This information is crucial for advancing the understanding of this inhibitor and its potential therapeutic applications.
References
Safety Operating Guide
Personal protective equipment for handling Btk-IN-44
Essential Safety and Handling Guide for Btk-IN-44
Immediate Safety Precautions
Before handling this compound, ensure the following safety measures are in place:
-
Work Area: All manipulations, including weighing and dilutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum, safety goggles with side shields, a lab coat, and chemical-resistant gloves. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be readily accessible and recently tested. It is highly recommended to avoid working alone when handling potent compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Goggles | Required when there is a significant risk of splashing. | |
| Face Shield | To be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
